Fmoc-D-2-Chloro-4-fluorophe

Description

Contextualization within Unnatural Amino Acid Chemistry

Unnatural amino acids (UAAs) are amino acid analogs that are not among the 20 common protein-building blocks found in nature. The deliberate incorporation of UAAs into peptides and proteins is a powerful strategy to introduce novel chemical functionalities, enhance biological activity, and improve metabolic stability. nih.govbeilstein-journals.org Fmoc-D-2-Chloro-4-fluorophenylalanine is a prime example of a UAA that offers distinct advantages.

The introduction of halogen atoms, specifically chlorine and fluorine, into the phenylalanine scaffold can dramatically alter its properties. nih.govbeilstein-journals.org Fluorine, being highly electronegative, can modulate the acidity, basicity, and conformational preferences of the amino acid. nih.govbeilstein-journals.org This can lead to enhanced binding affinities of the resulting peptides to their biological targets. chemimpex.com The presence of both chlorine and fluorine provides a unique electronic and steric profile, offering researchers a tool to fine-tune molecular interactions. The D-configuration of this amino acid is particularly important as it can render the resulting peptides less susceptible to degradation by proteases, which typically recognize L-amino acids. This increased stability is a highly desirable trait in the development of peptide-based therapeutics. beilstein-journals.org

The study of fluorinated compounds in medicinal chemistry is a significant area of research, and the inclusion of fluorine in peptide sequences can lead to improved pharmacokinetic properties such as increased metabolic stability and bioavailability. chemimpex.comchemimpex.com

Foundational Role as a Peptide Synthesis Building Block

Fmoc-D-2-Chloro-4-fluorophenylalanine serves as a fundamental building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in chemical biology and drug discovery. chemimpex.comchemimpex.com SPPS allows for the efficient and controlled assembly of peptide chains of a defined sequence. The Fmoc protecting group is central to this process. It remains stable during the coupling of the amino acid to the growing peptide chain but can be readily removed under mild basic conditions to allow for the addition of the next amino acid.

The unique structure of Fmoc-D-2-Chloro-4-fluorophenylalanine makes it a valuable component in the design of peptide-based drugs. chemimpex.com Its incorporation can enhance the efficacy and specificity of therapeutic agents by influencing how the peptide folds and interacts with its target receptor. chemimpex.comchemimpex.com Researchers utilize this building block to create complex peptide structures with high purity, which are then used to investigate biological processes or as potential therapeutic leads. chemimpex.com The ability to introduce this halogenated, D-amino acid into a peptide sequence provides medicinal chemists with a powerful method to innovate in drug design and development. chemimpex.com

Detailed Research Findings

The utility of Fmoc-protected amino acids, including halogenated derivatives, is well-documented in the synthesis of peptidomimetics and other complex organic molecules. The Fmoc group provides a reliable method for protecting the amino functionality during synthetic transformations, while the halogenated phenyl ring offers a site for further chemical modification or can be used to probe molecular interactions. The specific substitution pattern of a chlorine atom at the 2-position and a fluorine atom at the 4-position of the phenyl ring creates a unique electronic environment that can influence intermolecular forces such as dipole-dipole interactions and hydrogen bonding.

| Property | Value |

| IUPAC Name | (2R)-3-(2-chloro-4-fluorophenyl)-2-{[(9H-fluoren-9-yl)methoxy]carbonylamino}propanoic acid |

| CAS Number | 1217680-33-5 chemicalbook.com |

| Molecular Formula | C24H19ClFNO4 |

| Molecular Weight | 439.87 g/mol sigmaaldrich.cn |

| Physical Form | Solid sigmaaldrich.cn |

| Purity | Typically ≥98% sigmaaldrich.cn |

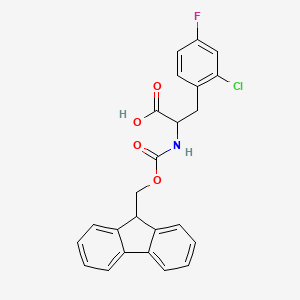

Structure

3D Structure

Properties

Molecular Formula |

C24H19ClFNO4 |

|---|---|

Molecular Weight |

439.9 g/mol |

IUPAC Name |

3-(2-chloro-4-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C24H19ClFNO4/c25-21-12-15(26)10-9-14(21)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29) |

InChI Key |

SPOFFSUHDCOUGW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)F)Cl)C(=O)O |

Origin of Product |

United States |

Methodological Advancements in the Synthesis of Fmoc D 2 Chloro 4 Fluorophe and Analogs

Stereoselective Synthetic Routes for D-Amino Acid Derivatives

The production of D-amino acids with high enantiomeric purity is a significant area of research, driven by their potential to enhance the in vivo stability and potency of peptide-based drugs. nih.gov Traditional methods for producing D-amino acids often have drawbacks such as low yields and the need for multiple reaction steps. nih.gov

Recent innovations include enzymatic and catalytic approaches. For instance, directed evolution has been used to create broad substrate range, highly stereoselective D-amino acid dehydrogenases. These enzymes can produce D-amino acids through the reductive amination of corresponding 2-keto acids with ammonia, offering a desirable method due to the low cost of starting materials. nih.gov Another approach involves the synergistic use of photoredox catalysis and pyridoxal (B1214274) phosphate (B84403) (PLP) biocatalysis to achieve stereoselective radical-mediated synthesis of non-canonical amino acids. nih.gov

Visible light-promoted photoredox catalysis has also been developed for the stereoselective C-radical addition to chiral glyoxylate-derived N-sulfinyl imines, providing a convenient route to unnatural α-amino acids from ubiquitous carboxylic acids. rsc.org Additionally, highly stereoselective Michael additions of lithium amides to α,β-unsaturated esters have proven effective for preparing alicyclic β-amino acid enantiomers. beilstein-journals.org The synthesis of chiral furan (B31954) amino acid analogues of D-serine has been achieved from D-xylose, with the resulting analogue being transformed into a stable Fmoc-activated derivative ready for peptide incorporation. researchgate.net

Fmoc Protecting Group Chemistry in Amino Acid Functionalization

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS). nih.gov Its base-labile nature allows for mild deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups, preventing their premature removal during synthesis. nih.goviris-biotech.de This orthogonality is a key advantage over the older Boc/Bzl strategy, which often suffered from a lack of complete differentiation in cleavage conditions. nih.goviris-biotech.de

The Fmoc group is typically introduced to an amino acid using reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). Fmoc-OSu is often preferred due to more controllable reaction conditions and fewer side reactions. The resulting Fmoc-amino acids are generally crystalline, stable for storage, and soluble in common SPPS solvents like N,N-dimethylformamide (DMF). publish.csiro.au

A significant advantage of the Fmoc group is its strong UV absorbance, which allows for real-time monitoring of coupling and deprotection steps in automated peptide synthesizers. nih.gov This feature greatly facilitates the automation of peptide synthesis. However, a notable side reaction in Fmoc chemistry is aspartimide formation, which can occur in sequences containing aspartic acid upon exposure to the basic conditions of Fmoc deprotection. nih.gov This can lead to the formation of multiple by-products, some of which are difficult to separate from the target peptide. nih.gov

Optimization of Solid-Phase Peptide Synthesis (SPPS) Protocols for Incorporation

The incorporation of sterically hindered or electronically modified amino acids like Fmoc-D-2-chloro-4-fluorophenylalanine into peptides via SPPS requires careful optimization of reaction conditions to ensure high efficiency and purity of the final product. researchgate.netbeilstein-journals.org

Coupling Efficiency and Reaction Kinetics

The efficiency of the amide bond formation (coupling) is paramount in SPPS. For challenging amino acids, the choice of coupling reagent is critical. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are commonly used to activate the carboxylic acid of the incoming Fmoc-amino acid, facilitating its reaction with the free amine of the resin-bound peptide. uci.edu

The reaction kinetics can be influenced by several factors, including the solvent, temperature, and the specific amino acid sequence. peptide.comunifi.it For instance, aggregation of the growing peptide chain can significantly slow down both coupling and deprotection steps. peptide.com The use of microwave-assisted SPPS can accelerate these reactions, but care must be taken to avoid side reactions like aspartimide formation, which can be exacerbated at higher temperatures. nih.govnih.gov The development of novel, eco-friendly binary solvent systems is also an area of active research, aiming to replace hazardous solvents like DMF while maintaining high coupling efficiency. unifi.it

Deprotection Strategies and By-product Formation

The removal of the Fmoc protecting group is a critical step in each cycle of SPPS. nih.gov This is typically achieved using a solution of a secondary amine, most commonly piperidine (B6355638) in DMF. peptide.com The deprotection occurs via a β-elimination mechanism, generating a reactive dibenzofulvene (DBF) intermediate, which is then scavenged by the amine to form a stable adduct. nih.gov

Incomplete deprotection can lead to deletion sequences in the final peptide. nih.gov The efficiency of deprotection can be affected by the peptide sequence and steric hindrance. peptide.com For particularly difficult sequences, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be used to improve deprotection yields. peptide.com However, DBU can also catalyze side reactions like aspartimide formation. peptide.com

A major by-product concern during Fmoc-SPPS is diketopiperazine (DKP) formation, especially when a secondary amino acid is at the C-terminus of a dipeptide attached to the resin. acs.org This side reaction leads to the cleavage of the dipeptide from the resin. acs.org Strategies to minimize DKP formation include the use of sterically hindered resins like 2-chlorotrityl chloride (CTC) resin and optimized deprotection cocktails, such as a mixture of DBU and piperazine (B1678402) in N-methyl-2-pyrrolidone (NMP). acs.org

Resin Compatibility and Selection in Fmoc-SPPS

The choice of solid support (resin) is fundamental to the success of SPPS. iris-biotech.debachem.com The resin must be chemically and physically stable throughout the synthesis and allow for efficient reaction kinetics. beilstein-journals.org Polystyrene-based resins are common, but their swelling properties can be solvent-dependent. bachem.com For Fmoc-SPPS, a variety of resins with different linkers are available, allowing for the synthesis of peptides with C-terminal carboxylic acids or amides. uci.edupeptide.com

Wang Resin: Used for synthesizing peptides with a C-terminal carboxylic acid. uci.edu

2-Chlorotrityl Chloride (CTC) Resin: Also yields C-terminal carboxylic acids and is particularly useful for minimizing diketopiperazine formation due to its steric bulk. uci.eduacs.org It is also highly acid-sensitive, allowing for cleavage under mild conditions. peptide.com

Rink Amide Resin: The most popular choice for synthesizing peptide amides via the Fmoc strategy. uci.eduiris-biotech.depeptide.com

Sieber Amide Resin: An alternative to Rink Amide resin, it is less sterically hindered, potentially allowing for higher loading in some applications. iris-biotech.de

The compatibility of the resin and its linker with the deprotection and cleavage conditions is crucial. acs.org For example, standard Rink amide resin can release colored impurities if cleaved with high concentrations of trifluoroacetic acid (TFA). iris-biotech.de The loading capacity of the resin is another important consideration, which may be deliberately reduced for the synthesis of long or difficult peptide sequences. bachem.com

Chemical Modification Strategies for Side Chain Diversification

The ability to modify the side chains of amino acids, both before and after their incorporation into a peptide, greatly expands the chemical space accessible for creating novel peptides with tailored properties. nih.govacs.org For unnatural amino acids like Fmoc-D-2-chloro-4-fluorophenylalanine, the halogen substituents on the phenyl ring offer handles for further chemical transformations.

One common strategy for side-chain diversification is the use of orthogonal protecting groups on certain amino acid residues. These protecting groups can be selectively removed at a specific stage of the synthesis, allowing for the targeted modification of that particular side chain without affecting the rest of the peptide. beilstein-journals.org

Post-synthesis modification on the solid support is another powerful technique. For instance, after assembling the full peptide chain, specific side chains can be chemically altered. An example is the displacement of a chloride on a resin-bound glycinamide (B1583983) with sodium azide (B81097) to introduce an azalysine residue. researchgate.net Cross-coupling reactions, such as those catalyzed by palladium, can be used to form new carbon-carbon or carbon-heteroatom bonds on aromatic side chains, although the synthesis of ortho-substituted derivatives can be challenging. nih.gov These strategies enable the introduction of a wide array of functional groups, including fluorescent labels, cross-linkers, and other moieties to probe biological function or enhance therapeutic properties. mdpi.com

Integration and Impact on Peptide and Protein Structural and Functional Research

Modulation of Peptide Secondary Structure and Conformational Preferences

The introduction of halogen atoms into the phenylalanine side chain can profoundly influence the local and global conformation of a peptide. The specific substitution pattern of 2-chloro-4-fluoro-D-phenylalanine imparts distinct electronic and steric properties that guide peptide folding. The electron-withdrawing nature of both chlorine and fluorine alters the aromatic ring's quadrupole moment, affecting its interactions with neighboring residues and solvent molecules.

Research on cyclic peptides containing various 4-substituted phenylalanine derivatives has demonstrated a clear link between the electronic properties of the substituent and the peptide's global conformation. rsc.org A study quantified the conformational equilibrium between a folded and a less-structured square form, revealing that the energetic balance is sensitive to the substituent's electronic character. rsc.org As shown in the table below, thermodynamic parameters for the folding process correlate with the Hammett constants of the substituents, indicating that electron-withdrawing groups can modulate the conformational free energy. rsc.org

| Substituent (X) | ΔG°₂₉₈K (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

|---|---|---|---|

| NMe₂ (Strongly electron-donating) | -4.06 | -16.74 | -42.5 |

| OMe | -1.76 | -13.09 | -38.0 |

| H | -0.08 | -15.35 | -51.2 |

| F | -0.12 | -14.86 | -49.4 |

| Cl | 0.17 | -15.15 | -51.4 |

| CF₃ (Strongly electron-withdrawing) | 1.17 | -14.27 | -51.8 |

Furthermore, halogen atoms can participate in halogen bonds, a type of non-covalent interaction where the halogen acts as an electrophilic species. researchgate.net These interactions, though weaker than hydrogen bonds, are highly directional and can serve as conformational constraints. Studies have shown that an interstrand halogen bond can effectively stabilize a β-hairpin fold in a model peptide, demonstrating its utility in protein engineering and design. researchgate.net The presence of both chlorine and fluorine in 2-chloro-4-fluoro-D-phenylalanine provides potential for such stabilizing interactions within a peptide structure, guiding it towards specific secondary structures like β-turns or sheets that might not be favored otherwise. researchgate.netcore.ac.uk

Enhancement of Proteolytic Stability and Metabolic Resistance

A primary challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The incorporation of Fmoc-D-2-Chloro-4-fluorophenylalanine addresses this limitation through two key features: its D-configuration and the halogenation of its side chain.

Proteases predominantly recognize and cleave peptide bonds between L-amino acids. The incorporation of a D-amino acid at or near a cleavage site effectively renders the peptide resistant to proteolysis, as the D-stereoisomer does not fit into the active site of most common proteases. mdpi.comtandfonline.com This strategy is a well-established method for significantly extending the in-vivo half-life of therapeutic peptides.

The effect of side-chain fluorination on proteolytic stability is more complex. Studies have shown that the introduction of fluorinated aromatic amino acids is not a universally effective strategy for preventing enzymatic cleavage and the outcome can be highly dependent on the specific enzyme, the location of the substitution relative to the cleavage site, and the degree of fluorination. nih.govresearchgate.net In some cases, fluorination can even increase susceptibility to certain proteases. researchgate.net However, in the context of macrocyclic peptides, fluorination has been shown to contribute to enhanced stability. A study on cyclic pentapeptides revealed that analogs containing fluorinated phenylalanine residues exhibited minimal degradation when incubated with rat brain homogenate, whereas the non-fluorinated parent peptide was almost completely digested. rsc.org This suggests that in conformationally constrained structures, halogenation can synergize with other features to bolster metabolic resistance. rsc.org Therefore, the combination of the D-configuration and di-halogen substitution in Fmoc-D-2-Chloro-4-fluorophenylalanine provides a robust approach to enhancing peptide stability.

Influence on Ligand-Receptor Binding and Molecular Interactions

The biological activity of a peptide is intrinsically linked to its ability to bind a specific receptor or enzyme target. The unique physicochemical properties of 2-chloro-4-fluoro-D-phenylalanine can be leveraged to modulate these molecular interactions and enhance binding affinity and specificity. The introduction of fluorine and chlorine atoms increases the hydrophobicity of the phenylalanine side chain, which can strengthen binding through enhanced hydrophobic interactions within a receptor's binding pocket. nih.gov

This principle has been demonstrated in various contexts. For example, replacing a standard phenylalanine with 4-fluorophenylalanine in a bicyclic peptide inhibitor of coagulation factor XIIa led to a significant enhancement of its inhibitory activity. tandfonline.comtandfonline.com Research has also shown that peptides synthesized with halogenated D-phenylalanine derivatives can exhibit potent biological effects. In one case study, a peptide incorporating a closely related amino acid, N-Fmoc-4-chloro-2-fluoro-D-phenylalanine, demonstrated significant cytotoxic activity against breast cancer cells, highlighting its potential in designing targeted therapeutic agents.

| Compound | Target Cell Line | Measured Activity (IC₅₀) |

|---|---|---|

| Peptide containing N-Fmoc-4-chloro-2-fluoro-D-phenylalanine | Breast Cancer Cells | 12 μM |

The mechanisms for this enhanced interaction are multifaceted. Beyond simple hydrophobicity, the altered electronic nature of the halogenated aromatic ring can modify or introduce new π-π stacking and cation-π interactions. nih.gov Furthermore, the potential for the chlorine atom to act as a halogen bond donor can introduce new, specific contacts with Lewis basic sites (e.g., carbonyl oxygens) in the receptor, thereby increasing binding affinity and specificity. researchgate.net

Alterations in Biophysical Properties for Targeted Research Applications

The incorporation of Fmoc-D-2-Chloro-4-fluorophenylalanine into peptides alters their biophysical properties in ways that create new opportunities for targeted research applications, from drug discovery to materials science.

One of the most significant applications is in the field of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Fluorine has a spin of ½ and 100% natural abundance, making it an excellent NMR probe. Since fluorine is virtually absent from biological systems, the ¹⁹F NMR signal from an incorporated fluorinated amino acid is background-free, providing a highly specific window into the local environment, conformation, dynamics, and interactions of the peptide without interference from other atoms. nih.govresearchgate.net

The altered hydrophobicity and electronic properties conferred by the 2-chloro-4-fluoro substitution can also be used to modulate the self-assembly of peptides into higher-order structures, such as amyloid fibrils. A systematic study on the amyloidogenic model peptide NFGAIL showed a direct correlation between the hydrophobicity of halogenated phenylalanine residues and the kinetics of amyloid formation, demonstrating that such substitutions are a valuable tool for investigating the mechanisms of protein aggregation diseases. nih.gov

| Phe Derivative in NFGAIL | Hydrophobicity (HPLC Retention Time, min) | Aggregation Lag Time (h) |

|---|---|---|

| [4F]Phe | 20.8 | 3.8 |

| [3,4F]Phe | 21.1 | 3.1 |

| [2,4,5F]Phe | 21.5 | 2.5 |

| [pentaF]Phe | 22.1 | 1.8 |

| [4I]Phe | 22.2 | 1.5 |

Ultimately, the combination of enhanced stability, modulated receptor affinity, and unique biophysical signature makes peptides containing Fmoc-D-2-Chloro-4-fluorophenylalanine valuable candidates for the development of next-generation peptide-based therapeutics, particularly in fields like oncology and neuropharmacology where stability and target specificity are paramount. chemimpex.com

Advanced Applications in Bioactive Peptide and Protein Engineering

Design and Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and higher receptor affinity and selectivity. uj.edu.pl The inclusion of D-amino acids, such as D-phenylalanine, is a well-established strategy in the design of peptidomimetics. uj.edu.pl This is because the D-configuration provides resistance to proteases, which are stereospecific for L-amino acids. uj.edu.pl

The synthesis of peptidomimetics often involves solid-phase peptide synthesis (SPPS), for which the Fmoc protecting group is standard. The Fmoc group on Fmoc-D-2-Chloro-4-fluorophenylalanine allows for its direct use in automated peptide synthesizers. Halogenated D-phenylalanine derivatives, such as D-4-chlorophenylalanine, have been successfully incorporated into third-generation gonadotropin-releasing hormone (GnRH) antagonists like Cetrorelix and Abarelix. ptfarm.pl Similarly, a 4-fluoro-D-phenylalanine derivative has been used to create potent and selective agonists for melanocortin receptors (MCRs). uj.edu.plptfarm.pl

The 2-chloro and 4-fluoro substitutions on the phenyl ring of Fmoc-D-2-Chloro-4-fluorophenylalanine are expected to further enhance the properties of the resulting peptidomimetics. Halogenation can increase the hydrophobicity of the amino acid side chain, which can improve its interaction with hydrophobic pockets in target receptors and enhance its ability to cross cellular membranes. nih.gov This modification is a key strategy in creating peptidomimetics with tailored pharmacological profiles. frontiersin.org

Structure-Activity Relationship (SAR) Studies in Peptide Therapeutics

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of peptide-based drugs. These studies involve systematically modifying the structure of a peptide and evaluating the effect of each change on its biological activity. The introduction of halogenated amino acids is a powerful tool in SAR studies to probe the electronic and steric requirements of peptide-receptor interactions. mdpi.com

The substitution of natural phenylalanine residues with analogs like Fmoc-D-2-Chloro-4-fluorophenylalanine can provide valuable insights. The chlorine and fluorine atoms at the ortho and para positions of the phenyl ring, respectively, create a unique electronic and steric profile. The electron-withdrawing nature of halogens can alter the pKa of the aromatic ring and influence its participation in crucial interactions like π-π stacking and cation-π interactions, which are often vital for receptor binding. nih.gov

For example, studies on the neuropeptide 26RFa have shown that substituting phenylalanine residues with para-chloro-phenylalanine can significantly impact the peptide's agonist activity at the QRFPR receptor. nih.gov By incorporating Fmoc-D-2-Chloro-4-fluorophenylalanine into a peptide sequence, researchers can systematically explore how the combined effects of ortho-chloro and para-fluoro substitutions influence binding affinity, selectivity, and functional activity. This information is invaluable for the rational design of more potent and selective peptide therapeutics. mdpi.com

Table 1: Examples of Halogenated Phenylalanine Analogs in SAR Studies This table is generated based on available data for related compounds and illustrates the principles of SAR studies.

| Halogenated Analog | Peptide System | Observed Effect on Activity | Reference |

|---|---|---|---|

| D-4-Chlorophenylalanine | GnRH antagonists | High antagonistic activity | ptfarm.pl |

| 4-Fluoro-D-phenylalanine | MSH/ACTH analog | Potent and selective MCR agonist | uj.edu.plptfarm.pl |

| p-Chloro-phenylalanine | 26RFa neuropeptide | Enhanced QRFPR agonist activity | nih.gov |

Development of Fluorinated Amino Acid-Based Biochemical Probes

Fluorinated amino acids serve as powerful biochemical probes due to the unique properties of the fluorine atom. The fluorine-19 (¹⁹F) isotope has a nuclear spin of ½, is 100% naturally abundant, and exhibits a high gyromagnetic ratio, making it an excellent nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org Furthermore, the ¹⁹F NMR chemical shift is highly sensitive to the local chemical environment, providing a sensitive reporter on molecular interactions and conformational changes. rsc.org

The incorporation of Fmoc-D-2-Chloro-4-fluorophenylalanine into a peptide or protein allows for the introduction of a ¹⁹F NMR probe at a specific site. This enables detailed studies of protein structure, dynamics, and interactions with other molecules without significantly perturbing the native structure, due to the small size of the fluorine atom. rsc.orgnih.gov

Beyond NMR, fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, is a key radionuclide in Positron Emission Tomography (PET), a powerful non-invasive molecular imaging technique used extensively in oncology and neuroscience. nih.govmdpi.com Amino acid-based PET tracers are of particular interest because many tumors exhibit upregulated amino acid transport to fuel their rapid growth. researchgate.net

Radiolabeled analogs of phenylalanine, such as 2-[¹⁸F]-fluoro-L-phenylalanine, have been developed as potential PET tracers for tumor imaging. nih.govresearchgate.net These tracers can provide valuable information on tumor metabolism. nih.gov While the direct radiolabeling of Fmoc-D-2-Chloro-4-fluorophenylalanine with ¹⁸F would be a complex synthetic challenge, the development of ¹⁸F-labeled versions of 2-chloro-4-fluorophenylalanine could yield novel PET tracers for oncology. The L-type amino acid transporter 1 (LAT1), which is overexpressed in many cancers, has been shown to transport various halogenated phenylalanines. nih.gov The substitution pattern on the phenyl ring can influence the affinity and selectivity for such transporters. nih.gov

Understanding the three-dimensional structure of proteins and their dynamic motions is fundamental to understanding their function. The site-specific incorporation of fluorinated amino acids like 2-chloro-4-fluorophenylalanine provides a powerful tool for these investigations using ¹⁹F NMR. acs.org

Once incorporated into a protein, the ¹⁹F NMR signal of the fluorinated phenylalanine can report on:

Protein Folding: Changes in the chemical shift can monitor the transition from an unfolded to a folded state. acs.orgnih.gov

Conformational Changes: Alterations in the protein's shape upon binding to a ligand or another protein can be detected as changes in the ¹⁹F signal. acs.org

Local Environment: The chemical shift is sensitive to the polarity of the microenvironment around the fluorine atom, providing information about whether the residue is buried in the hydrophobic core or exposed to the solvent. acs.org

The use of multiply-halogenated phenylalanines can offer additional advantages, with the potential for more nuanced reporting on the local environment.

Elucidation of Enzyme Mechanisms and Inhibition

The unique electronic properties of halogenated amino acids make them valuable tools for studying and inhibiting enzymes. nih.gov The strong electron-withdrawing nature of fluorine and chlorine in 2-chloro-4-fluorophenylalanine can alter the chemical properties of the phenyl ring, potentially influencing its role in catalysis or its ability to bind within an enzyme's active site.

Incorporating this analog into a peptide substrate can help elucidate the mechanism of an enzyme. For instance, if the phenylalanine side chain is involved in a key catalytic step, replacing it with the halogenated version could stall the reaction, allowing for the trapping and study of intermediate states.

Furthermore, peptides containing halogenated amino acids can act as potent and selective enzyme inhibitors. nih.gov For example, peptide-based inhibitors containing fluorinated phenylalanine derivatives have been shown to be highly specific inhibitors of the β5 subunit of the proteasome, a key target in cancer therapy. nih.gov The halogen atoms can form specific interactions, such as halogen bonds, with the enzyme's active site, leading to enhanced binding affinity and inhibitory potency. acs.org Studies on the L-type amino acid transporter 1 (LAT1) have shown that inhibition increases with the size of the halogen at the ortho-position of phenylalanine, following the trend 2-F-Phe < 2-Cl-Phe < 2-Br-Phe. nih.gov This suggests that Fmoc-D-2-Chloro-4-fluorophenylalanine could be a useful building block for designing inhibitors of specific enzymes and transporters.

Research in Neuropeptide Chemistry and Neurological Pathways

Neuropeptides are a diverse class of signaling molecules in the nervous system that regulate a wide range of physiological processes. nih.gov Many neuropeptides contain phenylalanine residues that are critical for their interaction with G protein-coupled receptors (GPCRs). nih.gov The aromatic side chain of phenylalanine often engages in hydrophobic and aromatic stacking interactions within the receptor's binding pocket. nih.gov

The modification of these critical phenylalanine residues is a key strategy in neuropeptide research. Replacing a native L-phenylalanine with Fmoc-D-2-Chloro-4-fluorophenylalanine in a neuropeptide sequence can have several important effects:

Increased Stability: The D-configuration enhances resistance to degradation by peptidases in the brain.

Altered Receptor Binding and Signaling: The halogen substitutions can modify the affinity and selectivity of the neuropeptide for its target receptor(s), potentially converting an agonist into an antagonist or vice versa. nih.gov

Probing Neurological Pathways: By creating more stable and selective neuropeptide analogs, researchers can better probe the function of specific neurological pathways and their role in health and disease. researchgate.net

The study of neuropeptide F (NPF) in Drosophila, an ortholog of the mammalian neuropeptide Y (NPY), highlights the importance of the C-terminal phenylalanine in regulating behaviors like feeding. sdbonline.org The development of potent and stable analogs of such neuropeptides using building blocks like Fmoc-D-2-Chloro-4-fluorophenylalanine is a promising avenue for developing new therapies for neurological and metabolic disorders. chemimpex.comresearchgate.net

Reprogramming Natural Proteins and Enzymes with Unnatural Amino Acids

The introduction of unnatural amino acids (UAAs) into proteins is a powerful strategy in protein engineering, enabling the creation of proteins with enhanced or novel functionalities. researchgate.net This approach allows for the precise modification of a protein's physicochemical properties in ways that are not possible using the 20 canonical amino acids. researchgate.netnih.gov By incorporating UAAs with unique side chains, researchers can systematically probe and modulate protein structure, stability, and enzymatic activity. beilstein-journals.orgnih.gov

The use of halogenated amino acids, such as derivatives of phenylalanine, has become a significant area of interest. beilstein-journals.orgwalshmedicalmedia.com The incorporation of fluorine and chlorine atoms into the phenyl ring of phenylalanine, creating analogs like 2-Chloro-4-fluorophenylalanine, can profoundly alter the properties of a protein. walshmedicalmedia.comchemimpex.com The high electronegativity and small size of fluorine can influence the electronic environment, hydrophobicity, and conformational preferences of the amino acid side chain. beilstein-journals.orgnih.gov These alterations can lead to enhanced protein stability, modified enzyme activity, and improved catabolic stability, which is particularly beneficial for therapeutic proteins and vaccines. beilstein-journals.orgwalshmedicalmedia.com

The site-specific incorporation of UAAs into proteins within living cells is often achieved through the use of engineered orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pairs. nih.govacs.org This system allows for the insertion of a UAA in response to a nonsense or frameshift codon, such as the amber stop codon (UAG), at a specific site in the protein's sequence. nih.govnih.gov For instance, a mutant pyrrolysyl-tRNA synthetase (PylRS) has been developed that can recognize and incorporate various meta-substituted phenylalanine derivatives, demonstrating the feasibility of genetically encoding a diverse range of functional groups into proteins. nih.gov This method provides a precise tool for reprogramming proteins, allowing for the introduction of biophysical probes, reactive handles for bioconjugation, or residues that confer novel catalytic activities. nih.govchemimpex.com

The impact of incorporating halogenated phenylalanines on protein function has been demonstrated in various studies. The introduction of these analogs can serve multiple purposes, from acting as sensitive ¹⁹F NMR probes to study protein folding and dynamics to altering enzymatic activity. walshmedicalmedia.comnih.gov For example, the incorporation of fluorinated phenylalanine analogs into the PvuII endonuclease showed differential effects on the enzyme's stability and activity depending on the position of the fluorine atom. walshmedicalmedia.com While some substitutions enhance activity, others can lead to decreased stability, highlighting the nuanced effects of such modifications. walshmedicalmedia.com

The table below summarizes research findings on the effects of incorporating different unnatural amino acids into proteins, illustrating the potential of this reprogramming strategy.

| Unnatural Amino Acid | Protein Studied | Key Findings | Reference(s) |

| 3-Fluorophenylalanine | PvuII endonuclease | Showed similar stability to wild type with a two-fold increase in activity. | walshmedicalmedia.com |

| 2-Fluorophenylalanine | PvuII endonuclease | Exhibited poor incorporation and resulted in decreased stability and activity. | walshmedicalmedia.com |

| 4-Fluorophenylalanine | PvuII endonuclease | Showed poor incorporation and led to decreased stability and less activity. | walshmedicalmedia.com |

| Trifluoromethyl-substituted Phenylalanine | Green Fluorescent Protein (GFP) | Served as a sensitive ¹⁹F NMR probe to study protein folding and unfolding. | nih.gov |

| 2,3-difluoro-L-phenylalanine | Peptides from Wilms Tumor protein (WT1) | Increased hydrophobicity and enhanced affinity for the MHC-peptide complex. | walshmedicalmedia.com |

These examples underscore the power of using UAAs to engineer proteins with tailored properties. The ability to introduce specific chemical functionalities, such as those offered by 2-Chloro-4-fluorophenylalanine, opens up new avenues for designing novel biocatalysts, therapeutics with improved pharmacokinetic profiles, and advanced materials. chemimpex.comchemimpex.com

Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Analysis of Fmoc-Containing Peptides and Derivatives

Spectroscopic techniques are indispensable for the non-destructive analysis of molecular structure. The fluorenylmethyloxycarbonyl (Fmoc) group, with its distinct aromatic nature, imparts characteristic spectroscopic signatures that are leveraged in various analytical methods.

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of chiral molecules, including peptides and their derivatives nih.gov. It measures the differential absorption of left- and right-handed circularly polarized light. In the context of peptides containing Fmoc-D-2-Chloro-4-fluorophenylalanine, CD spectroscopy is crucial for investigating how this unnatural amino acid influences the peptide's conformational landscape.

The Fmoc group itself is chromophoric and contributes to the CD spectrum. Research on various Fmoc-peptides has shown that the Fmoc unit can drive self-assembly through aromatic stacking interactions, often leading to the formation of structures like β-sheets researchgate.net. The CD spectra of such assemblies typically exhibit a pronounced minimum around 220 nm, which is a hallmark of β-sheet conformation researchgate.net. For a new peptide incorporating Fmoc-D-2-Chloro-4-fluorophenylalanine, CD analysis would be essential to determine its propensity to form ordered secondary structures, such as helices or sheets, which is vital for its intended biological function.

Table 1: Typical CD Spectral Features for Fmoc-Peptide Conformational Analysis

| Wavelength Range (nm) | Observed Feature | Structural Interpretation |

|---|---|---|

| ~220 nm | Negative Minimum | β-sheet structure researchgate.net |

| 200-210 nm | Positive Maximum | Can be associated with Fmoc-peptide assemblies researchgate.net |

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, which vibrate at specific frequencies. For an Fmoc-amino acid, key vibrational bands include the N-H stretch, the urethane C=O stretch of the Fmoc group, and the carboxylic acid C=O stretch. Studies on similar molecules, like Fmoc-Phe-Gly, have shown that the IR spectra can confirm the molecule's integrity after synthetic procedures, with characteristic peaks corresponding to the amide and carbamate groups researchgate.net. The analysis of the amide I band region, in particular, can provide information on the secondary structure of peptides rsc.org.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and aromatic rings, making it well-suited for analyzing the fluorenyl group of the Fmoc moiety rsc.orgnih.gov. The spectra can be used to verify the presence of the Fmoc group and the specific side chain of the amino acid. The combination of IR and Raman spectroscopy provides a comprehensive profile of the molecule's vibrational modes, confirming its covalent structure xray.cz.

Table 2: Key Vibrational Frequencies for Fmoc-Amino Acid Characterization

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amide) | IR | 3300 - 3400 |

| C=O Stretch (Fmoc Urethane) | IR | ~1700 rsc.org |

| C=O Stretch (Carboxylic Acid) | IR | 1700 - 1725 |

| Amide I Band (Peptide) | IR / Raman | 1600 - 1700 |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed three-dimensional structure and dynamics of molecules in solution or in the solid state. For Fmoc-D-2-Chloro-4-fluorophenylalanine, ¹H, ¹³C, and ¹⁹F NMR would be used for complete structural assignment.

¹H NMR: Provides information on the number and environment of protons. Key signals would include those from the aromatic protons of the fluorenyl group and the substituted phenylalanine ring, as well as the alpha-proton of the amino acid backbone.

¹³C NMR: Reveals the carbon skeleton of the molecule. Distinct signals for the carbonyl carbons of the Fmoc and carboxylic acid groups, as well as the aromatic carbons, would be expected rsc.org.

¹⁹F NMR: As the molecule contains a fluorine atom, ¹⁹F NMR is a highly sensitive and specific technique to confirm its presence and electronic environment.

2D NMR Techniques: Methods like COSY and HSQC would be used to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals.

In the context of peptides, NMR is used to determine secondary and tertiary structures, study protein-ligand interactions, and analyze molecular dynamics nih.gov. Research on Fmoc-protected amino acids has also utilized advanced techniques like solid-state ¹⁷O NMR to probe the local chemical environment of oxygen atoms within the molecule scholaris.ca.

Mass Spectrometry for Peptide Sequence and Purity Validation

Mass spectrometry (MS) is a cornerstone analytical technique in peptide science, used to confirm the molecular weight and validate the sequence of synthetic peptides acs.orgnih.gov. For a custom peptide incorporating Fmoc-D-2-Chloro-4-fluorophenylalanine, MS is essential for quality control.

Following synthesis, the crude peptide product is typically analyzed by techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). The resulting mass spectrum should show a prominent peak corresponding to the theoretical molecular weight of the desired peptide researchgate.netyoutube.com. Any significant deviation or the presence of unexpected peaks could indicate failed synthesis, incomplete deprotection, or the formation of by-products researchgate.net. Tandem mass spectrometry (MS/MS) can be further employed to fragment the peptide and confirm its amino acid sequence, ensuring that Fmoc-D-2-Chloro-4-fluorophenylalanine was incorporated at the correct position.

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the standard method for the purification and purity assessment of synthetic peptides and the amino acid derivatives used to build them nih.govresearchgate.net. The purity of Fmoc-D-2-Chloro-4-fluorophenylalanine is typically reported based on HPLC analysis, often exceeding 98% chemimpex.com.

Reversed-phase HPLC (RP-HPLC) is the most common mode used. A C18 stationary phase is typically employed, and the mobile phase consists of a gradient of an organic solvent (like acetonitrile) in water, usually with an ion-pairing agent such as trifluoroacetic acid (TFA) rsc.org. The compound is detected by its UV absorbance, typically at 254 nm or 262 nm, owing to the strong absorbance of the Fmoc group rsc.orgresearchgate.net.

During solid-phase peptide synthesis (SPPS), HPLC is used to monitor the efficiency of the coupling and deprotection steps. After the peptide is cleaved from the resin and purified via preparative HPLC, analytical HPLC is used to confirm the purity of the final product, which should ideally appear as a single, sharp peak youtube.com. Chiral HPLC can also be used to confirm the enantiomeric purity of the starting Fmoc-amino acid, ensuring that no racemization has occurred rsc.orgphenomenex.com.

Table 3: Example RP-HPLC Conditions for Purity Analysis of an Fmoc-Peptide

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Future Directions and Emerging Research Paradigms

Expansion of Unnatural Amino Acid Repertoire in Peptide Synthesis

The deliberate incorporation of unnatural amino acids into peptide chains is a cornerstone of modern drug discovery and materials science. nih.gov By moving beyond the 20 canonical amino acids, researchers can introduce novel chemical functionalities, enhance proteolytic stability, and impose specific conformational constraints on peptides. youtube.com Halogenated UAAs, such as Fmoc-D-2-Chloro-4-fluorophenylalanine, are particularly valuable in this endeavor. The introduction of halogen atoms onto the phenylalanine ring can modulate the amino acid's hydrophobicity, electronic properties, and potential for halogen bonding, thereby influencing peptide structure and function. nih.gov

The expansion of the UAA repertoire is driven by the need for molecular tools that can probe biological systems with minimal perturbation or serve as building blocks for new therapeutics and biomaterials. rsc.orgresearchgate.net For example, the incorporation of fluorescent UAAs allows for high-resolution imaging of molecular processes while preserving biological integrity. rsc.org Similarly, photoswitchable UAAs can be used to control enzyme activity with light. researchgate.net Fmoc-D-2-Chloro-4-fluorophenylalanine contributes to this expansion by offering a unique combination of steric and electronic properties not found in natural amino acids.

Table 1: Comparison of Physicochemical Properties of Phenylalanine Analogs

| Amino Acid | Structure | Key Properties | Potential Applications |

| D-Phenylalanine | Aromatic, Hydrophobic | Baseline for comparison | Control peptides, chiral recognition studies |

| D-4-Fluorophenylalanine | Aromatic, Increased hydrophobicity, Electron-withdrawing fluorine | Probing electrostatic interactions, 19F NMR studies, Enhanced binding affinity | |

| D-2-Chlorophenylalanine | Aromatic, Sterically hindered, Electron-withdrawing chlorine | Inducing specific conformations, Probing steric tolerance in binding pockets | |

| D-2-Chloro-4-fluorophenylalanine | Aromatic, Bulky, Highly electron-deficient ring | Combining steric hindrance and strong electronic effects, Potential for halogen bonding, Enhanced metabolic stability | Design of potent and stable peptide therapeutics, Probing complex biological interactions |

The synthesis and incorporation of novel UAAs are constantly evolving. nih.govgla.ac.uk While many derivatives are now commercially available, ongoing research focuses on developing more efficient synthetic routes and expanding the types of functionalities that can be introduced, further enriching the toolkit available for peptide chemists. nih.govnih.gov

Advanced Strategies for Incorporating Fmoc-D-2-Chloro-4-fluorophe into Complex Architectures

The successful synthesis of peptides containing bulky or electronically modified UAAs like Fmoc-D-2-Chloro-4-fluorophenylalanine often requires advanced strategies that go beyond standard solid-phase peptide synthesis (SPPS) protocols. The steric hindrance from the ortho-chloro group and the modified electronics of the phenyl ring can lead to "difficult couplings," characterized by incomplete or slow peptide bond formation. nih.govuzh.ch

Several advanced techniques are employed to overcome these challenges:

Microwave-Assisted SPPS (MW-SPPS): The application of microwave energy can accelerate coupling and deprotection steps, improving synthesis efficiency for sterically hindered residues that react slowly at ambient temperatures. nih.gov

Specialized Coupling Reagents: For difficult couplings, high-potency coupling reagents such as HATU or PyBOP® are often used. In particularly challenging cases, such as acylating a secondary amine, even stronger reagents like PyBrOP® or the use of pre-formed Fmoc-amino acid fluorides may be necessary. sigmaaldrich.com

Backbone Protection: To prevent on-resin aggregation, which is common in hydrophobic sequences, backbone protection strategies can be employed. Derivatives like 2-hydroxy-4-methoxybenzyl (Hmb) can be used to temporarily protect the backbone amide, disrupting interchain hydrogen bonding and improving solvation. sigmaaldrich.com

For the construction of large and complex architectures such as multi-domain proteins or macrocyclic peptides, ligation strategies are essential. Native Chemical Ligation (NCL) is a powerful technique that allows for the chemoselective joining of two unprotected peptide fragments. nih.govmdpi.com One fragment must contain a C-terminal thioester and the other an N-terminal cysteine. Recent extensions to NCL, such as those using selenium-based chemistry or removable auxiliary groups, have expanded the types of amino acid junctions where ligation can occur, providing greater flexibility in designing synthetic routes for complex targets containing UAAs. nih.govmdpi.comnih.gov These advanced ligation methods enable the assembly of large synthetic proteins that would be impossible to produce through stepwise SPPS alone. rsc.org

Table 2: Advanced Synthesis and Ligation Strategies

| Strategy | Description | Application for Fmoc-D-2-Chloro-4-fluorophe |

| Microwave-Assisted SPPS | Uses microwave energy to increase reaction kinetics. | Overcomes slow coupling rates due to steric hindrance. |

| High-Potency Coupling Reagents | Reagents like HATU, PyBrOP® that form highly reactive activated esters. | Ensures efficient amide bond formation with the bulky UAA. |

| Native Chemical Ligation (NCL) | Joins a C-terminal thioester peptide with an N-terminal cysteine peptide. | Enables incorporation of a peptide segment containing the UAA into a larger protein architecture. rsc.org |

| Auxiliary-Mediated Ligation | Uses a removable chemical group to facilitate ligation at non-cysteine residues. | Allows for the construction of complex architectures where cysteine is not desired at the ligation site. nih.gov |

Computational Approaches in Predicting Peptide Synthesis Success and Properties

As peptide synthesis becomes more ambitious, computational tools are emerging as critical partners in planning and troubleshooting. Predicting the outcome of a synthesis, especially one involving "difficult sequences" or UAAs, can save significant time and resources. nih.gov

Machine Learning for Synthesis Prediction: Recent advancements have seen the application of machine learning and deep learning to predict the success of Fmoc-SPPS. acs.orgnih.gov These models are trained on large datasets of synthesis data, often derived from in-line analytical monitoring of deprotection reactions. nih.gov By analyzing features such as amino acid sequence, local peptide structure, and the properties of incoming amino acids, these models can predict potential problems like aggregation or incomplete coupling with increasing accuracy. acs.orgsyncedreview.com While many current models are trained primarily on the 20 canonical amino acids, future iterations are expected to expand their applicability to include a wide range of UAAs, including halogenated phenylalanines. nih.govnih.gov

Predicting Peptide Properties and Structure: Beyond synthesis success, computational methods are vital for predicting the structural and functional consequences of incorporating a UAA. Software suites like Rosetta can be used to model how an amino acid like D-2-Chloro-4-fluorophenylalanine might influence peptide folding and binding affinity. nih.gov Fragment assembly and ab-initio modeling methods can predict the three-dimensional structure of peptides. nih.gov For peptides containing UAAs, which may adopt conformations not typically seen in natural proteins, these computational pipelines are invaluable for rational design. youtube.comfrontiersin.org

Table 3: Computational Tools in Peptide Science

| Tool/Approach | Function | Relevance to Fmoc-D-2-Chloro-4-fluorophe |

| Deep Learning Synthesis Models | Predicts the efficiency of individual coupling/deprotection steps in SPPS based on sequence and reagents. acs.orgnih.gov | Can forecast potential "difficult couplings" involving this bulky UAA and suggest optimized reaction conditions. |

| Rosetta | Molecular modeling suite for predicting and designing protein and peptide structures. nih.gov | Models the conformational impact of incorporating the UAA on peptide structure and its interaction with target molecules. |

| AlphaFold | AI-based tool for highly accurate protein structure prediction. nih.gov | Can predict the overall fold of a peptide containing the UAA, though accuracy may vary for non-canonical residues. |

| PepFun 2.0 | Cheminformatics tool for analyzing and predicting properties of natural and modified peptides. tandfonline.com | Calculates descriptors and predicts properties for peptides containing the UAA to aid in rational design. |

The synergy between computational prediction and experimental synthesis represents a powerful paradigm for the future. frontiersin.org By computationally screening UAA-containing sequences for both synthetic feasibility and desired properties, researchers can focus their laboratory efforts on the most promising candidates, accelerating the discovery of novel peptide-based drugs and materials. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.